Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate
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Overview
Description
Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butyl group, an acetyl group, and a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate typically involves multiple steps. One common method includes the acetylation of 3-(2-hydroxyethylamino)-1,4-dioxonaphthalene, followed by the coupling of the resulting intermediate with butyl 4-aminobenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or butyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate
- 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate
Uniqueness
Butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate is unique due to its specific combination of functional groups and the naphthalene ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
butyl 4-[acetyl-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-3-4-15-33-25(32)17-9-11-18(12-10-17)27(16(2)29)22-21(26-13-14-28)23(30)19-7-5-6-8-20(19)24(22)31/h5-12,26,28H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSEZOONVNGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)NCCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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